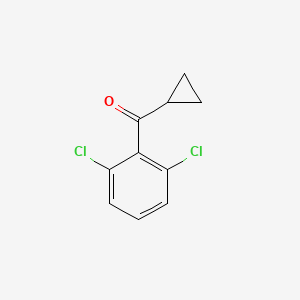
Cyclopropyl(2,6-dichlorophenyl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for Cyclopropyl(2,6-dichlorophenyl)methanone is1S/C10H8Cl2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2 . This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.Wissenschaftliche Forschungsanwendungen
Anti-mycobacterial Agents
Cyclopropyl(2,6-dichlorophenyl)methanone derivatives have been synthesized and evaluated for their anti-tubercular activities. A study by Dwivedi et al. (2005) reported the efficient synthesis of phenyl cyclopropyl methanones, which displayed significant activity against Mycobacterium tuberculosis H37Rv in vitro, with some compounds showing activity against multi-drug-resistant (MDR) strains. These findings suggest potential applications in tuberculosis treatment, highlighting the compound's role in developing new anti-mycobacterial agents (Dwivedi et al., 2005).
Antimicrobial and Antioxidant Activities
Thirunarayanan (2016) synthesized derivatives of cyclopropyl methanone that were evaluated for their antimicrobial and antioxidant activities. These compounds demonstrated effectiveness against various bacterial and fungal species, indicating the potential for this compound derivatives in developing new antimicrobial and antioxidant agents (Thirunarayanan, 2016).
Synthesis of 1,6-Dicarbonyl Compounds
Zhang et al. (2020) reported on the synthesis of 1,6-dicarbonyl compounds through the ring opening of donor-acceptor cyclopropanes with acyclic 1,3-diketones. This research outlines a method for creating compounds with potential applications in organic synthesis, demonstrating the utility of this compound derivatives in chemical synthesis processes (Zhang et al., 2020).
Anticancer and Antituberculosis Studies
Mallikarjuna, Padmashali, and Sandeep (2014) conducted synthesis, anticancer, and antituberculosis studies on cyclopropyl methanone derivatives. Their research found that some of the synthesized compounds exhibited significant antituberculosis and anticancer activities, suggesting the potential of these derivatives in developing treatments for both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Optimization
Gao Xue-yan (2011) focused on the synthesis improvement of cyclopropyl methanone derivatives, demonstrating a simplified process with increased yield. This research contributes to optimizing the synthesis of this compound derivatives, enhancing their availability for further scientific research and application development (Gao Xue-yan, 2011).
Safety and Hazards
Cyclopropyl(2,6-dichlorophenyl)methanone is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Eigenschaften
IUPAC Name |
cyclopropyl-(2,6-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAMSGJRCLTENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


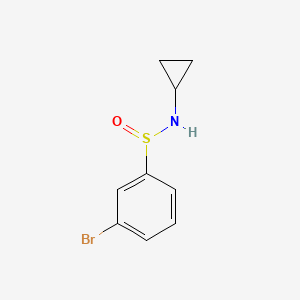
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride](/img/structure/B1381285.png)
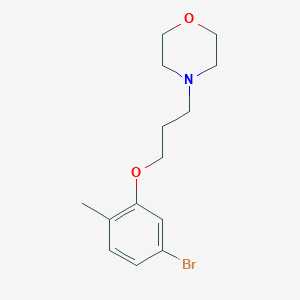

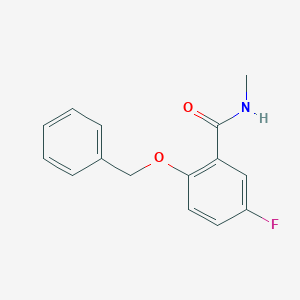
![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)




![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
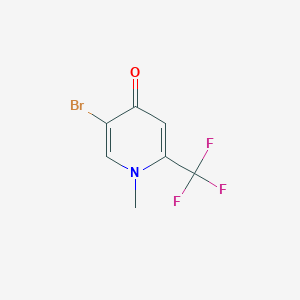
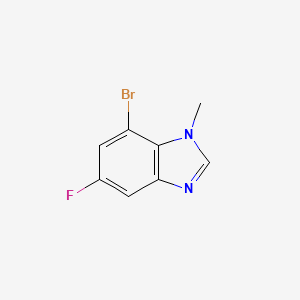
![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)
